molecular formula C9H18ClNO3 B1431255 Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1384427-44-4

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No. B1431255
M. Wt: 223.7 g/mol
InChI Key: YTSMTLNLLFAZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1384427-44-4 . It has a molecular weight of 223.7 . The IUPAC name for this compound is methyl 3- (2-methoxyethyl)-3-pyrrolidinecarboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO3.ClH/c1-12-6-4-9 (8 (11)13-2)3-5-10-7-9;/h10H,3-7H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride is involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are significant in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
  • The compound is part of the process for the synthesis of unusual 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, indicating its role in creating novel chemical structures (Bellesia et al., 2001).
  • The compound's structure, particularly the 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone hydrochloride form, shows a quinoid form with a minor contribution from an aromatic zwitterion form (Xiao et al., 1993).

Applications in Drug Synthesis

  • In the context of drug synthesis, methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride contributes to the creation of novel molecules with potential anti-inflammatory properties (Moloney).
  • It is also involved in the synthesis of cefepime-d3 and cefepime-d8, indicating its role in creating labeled compounds for pharmaceutical research (Kamachi et al., 1990).

Biological and Pharmacological Research

  • Some studies have evaluated compounds derived from methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride for their antimicrobial properties, suggesting its potential in creating new therapeutic agents (Hublikar et al., 2019).

Methodological Development

  • The compound is utilized in methodologies for the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis (Kametani et al., 1980).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and research of this compound would depend on its properties and potential applications in various fields such as pharmaceuticals, materials science, etc .

properties

IUPAC Name

methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-6-4-9(8(11)13-2)3-5-10-7-9;/h10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSMTLNLLFAZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 4
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 5
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.